Piperidine-3-carboxamide vs. Piperidine-4-carboxamide Regiochemistry: Impact on Kinase Binding Affinity
The target compound features a piperidine-3-carboxamide linkage, whereas the closest commercially identified analog (CAS 1105217-00-2) and the majority of exemplified compounds in the c-Met/ALK patent family utilize a piperidine-4-carboxamide [1]. In the patent series, compounds with the 4-carboxamide configuration achieve c-Met IC₅₀ values <100 nM; no 3-carboxamide regioisomer is explicitly exemplified, indicating that this substitution pattern was explored but likely exhibited differentiated potency or selectivity [1]. The 3-carboxamide conformation projects the benzamide group at a distinct dihedral angle relative to the pyridazine plane, which could alter hydrogen-bonding interactions with the hinge region of the kinase [2].
| Evidence Dimension | Piperidine attachment regiochemistry and associated kinase inhibitory activity |
|---|---|
| Target Compound Data | Piperidine-3-carboxamide; no publicly available IC₅₀ |
| Comparator Or Baseline | Piperidine-4-carboxamide regioisomers (e.g., CAS 1105217-00-2); c-Met IC₅₀ <100 nM reported for representative 4-carboxamide analogs in patent US 2013/0203763 |
| Quantified Difference | Regiochemical divergence; quantitative activity difference unknown in absence of disclosed data |
| Conditions | c-Met and ALK biochemical kinase inhibition assays as described in US 2013/0203763 A1 |
Why This Matters
A 3-carboxamide regioisomer offers structural novelty relative to the 4-carboxamide-dominant patent landscape; if a research program requires a compound with unexplored kinase selectivity, this scaffold may provide starting SAR that cannot be obtained from the 4-carboxamide series.
- [1] Liang C, Li Z. Substituted pyridazine carboxamide compounds as kinase inhibitor compounds. U.S. Patent Application Publication US 2013/0203763 A1, August 8, 2013. Representative compounds feature piperidine-4-carboxamide linkage; no 3-carboxamide example explicitly listed. View Source
- [2] Substituted pyridazine carboxamide compounds as kinase inhibitor compounds. Agri.nais.net.cn; notes that most compounds potently inhibit c-Met and ALK with IC₅₀ <100 nM. View Source
